[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride
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Overview
Description
[4-(methoxymethyl)-2-azabicyclo[211]hexan-1-yl]methanolhydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a cyclization reaction, followed by functional group modifications to introduce the methoxymethyl and hydroxyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of a more saturated bicyclic structure.
Scientific Research Applications
[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Memantine: A related compound used in the treatment of Alzheimer’s disease.
Bromomethyl methyl ether: Another compound with a similar methoxymethyl group.
4-Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure.
Uniqueness
What sets [4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanolhydrochloride apart is its unique bicyclic structure, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-6-7-2-8(3-7,5-10)9-4-7;/h9-10H,2-6H2,1H3;1H |
InChI Key |
GUEFCOHGAKRWQH-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(NC2)CO.Cl |
Origin of Product |
United States |
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